molecular formula C7H2Br2F4 B1388663 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene CAS No. 1027511-90-5

1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B1388663
CAS No.: 1027511-90-5
M. Wt: 321.89 g/mol
InChI Key: GTORMFGZNQYAHS-UHFFFAOYSA-N
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Description

1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C7H2Br2F4 and a molecular weight of 321.89 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring, making it a highly substituted aromatic compound. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-3-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 1,2-dibromo-5-fluorobenzene or other partially reduced derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,2-diamino-5-fluoro-3-(trifluoromethyl)benzene, while reduction reactions can produce 1,2-dibromo-5-fluorobenzene .

Scientific Research Applications

1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Comparison with Similar Compounds

  • 1,3-Dibromo-5-fluoro-2-(trifluoromethyl)benzene
  • 1,2-Dibromo-4-fluoro-3-(trifluoromethyl)benzene
  • 1,2-Dibromo-5-chloro-3-(trifluoromethyl)benzene

Comparison: 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene is unique due to the specific positions of the bromine, fluorine, and trifluoromethyl groups on the benzene ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,2-dibromo-5-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-5-2-3(10)1-4(6(5)9)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTORMFGZNQYAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673776
Record name 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-90-5
Record name 1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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